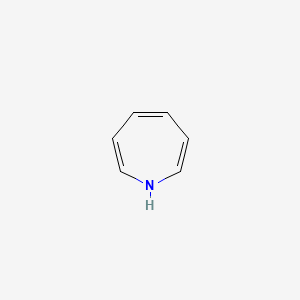

1H-Azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Azepine is a seven-membered heterocyclic compound containing one nitrogen atom. It exists in equilibrium with its tautomer, 3H-azepine, but the 1H-tautomer is notably unstable under ambient conditions and readily isomerizes to the 3H-form in the presence of acid or base . The parent compound is a red oil, and only N-substituted derivatives of this compound are isolable in the 1H-tautomeric form due to inherent instability . Its antiaromatic character, arising from an 8π-electron system, distinguishes it from aromatic heterocycles like pyrrole .

Preparation Methods

1H-Azepine can be synthesized through several methods, including:

Recyclization of Small and Medium Rings: This method involves the ring expansion of five or six-membered compounds using various techniques such as thermal, photochemical, and microwave irradiation.

Multicomponent Heterocyclization Reactions: These reactions involve the simultaneous assembly of azepine rings from multiple reactants, often in a one-pot synthesis.

[1,7]-Electrocyclization Reactions: This method uses unsaturated azomethine ylides and azatriene anions to form azepine structures.

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, making use of advanced techniques like microwave irradiation and one-pot synthesis .

Chemical Reactions Analysis

1H-Azepine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form azepinone derivatives.

Reduction: Reduction reactions can convert azepine to azepane, a saturated derivative.

Substitution: This compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include potassium tert-butoxide for electrocyclization and various oxidizing and reducing agents for other transformations . Major products formed from these reactions include azepinone, azepane, and various substituted azepines .

Scientific Research Applications

1H-Azepine and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of azepine derivatives varies depending on their specific structure and application. For example, carbamazepine, a well-known azepine derivative, exerts its anticonvulsant effects by inhibiting sodium channel firing, thereby reducing seizure activity . Other azepine derivatives may interact with different molecular targets and pathways, such as the Hedgehog signaling pathway in cancer treatment .

Comparison with Similar Compounds

Structural and Electronic Properties

1H-Azepine’s antiaromaticity contrasts sharply with aromatic analogs such as pyrrole (6π-electron system) and pyridine. Unlike these compounds, this compound adopts a boat-like conformation to mitigate angle strain, yet retains significant antiaromatic destabilization . N-Protonation or substitution (e.g., N-methyl groups) can modulate its electronic structure, inducing mild homoaromaticity via through-space conjugation .

Table 1: Aromaticity and Stability Comparison

Reactivity

This compound exhibits distinct reactivity due to antiaromaticity:

- Acid/Base Sensitivity : Rearranges to 3H-azepine under acidic or basic conditions, unlike pyrrole, which remains stable .

- Electrophilic Substitution : Less reactive than pyrrole or pyridine due to antiaromatic destabilization, but N-substitution enhances stability for synthetic applications .

Table 2: Hazard Comparison

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 1H-Azepine derivatives to ensure reproducibility?

- Methodological Answer :

- Documentation : Provide step-by-step synthesis procedures, including reagent sources (e.g., purity, suppliers), reaction conditions (temperature, solvent, catalysts), and isolation/purification methods. For novel compounds, include full characterization data (NMR, IR, HRMS) .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to critical steps, with supplementary files for extended protocols .

- Known Compounds : Cite prior literature for known intermediates; validate identity via comparative spectral data .

Q. How should researchers characterize novel this compound compounds to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopic Analysis : Use 1H- and 13C-NMR to confirm bonding environments, IR for functional groups, and HRMS for molecular mass .

- Purity Assessment : Report melting points, HPLC/GC chromatograms, or elemental analysis. For chiral derivatives, include enantiomeric excess via chiral chromatography or optical rotation .

- Crystallography : If crystals are obtained, X-ray diffraction provides definitive structural proof .

Q. What strategies are effective for conducting a comprehensive literature review on this compound’s chemical properties?

- Methodological Answer :

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like “this compound derivatives,” “azepine isomerism,” and “nitrogen inversion dynamics” .

- Quality Assessment : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) over preprint platforms. Cross-reference citations in review articles .

- Systematic Reviews : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries and evaluate study relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data of this compound isomers?

- Methodological Answer :

- Experimental Replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst) to identify variables affecting stability .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to compare relative Gibbs free energies (ΔG‡) of isomers, as demonstrated in studies of exo-1H-azepine stability .

- Kinetic vs. Thermodynamic Control : Design experiments to isolate intermediates (e.g., quenching reactions) and determine if product distribution aligns with computational predictions .

Q. What methodologies are recommended for elucidating the reaction mechanisms involving this compound’s nitrogen inversion dynamics?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using 15N-labeled analogs to probe transition states .

- Stereochemical Analysis : Monitor stereochemistry changes via chiral HPLC or circular dichroism during isomerization .

- Trajectory Simulations : Apply molecular dynamics (e.g., AMBER) to model inversion pathways and compare activation barriers with experimental ΔG‡ values .

Q. How can computational models be integrated with experimental data to predict this compound derivative reactivity?

- Methodological Answer :

- QSAR Modeling : Corrogateate substituent effects (e.g., electron-withdrawing groups) on reactivity using Hammett constants and regression analysis .

- Docking Studies : For bioactive derivatives, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, followed by in vitro validation .

- Machine Learning : Train models on existing kinetic/thermodynamic data to predict reaction outcomes for new derivatives .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing pharmacological data (e.g., IC50) of this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .

- Error Reporting : Include standard deviations for triplicate experiments and specify statistical tests (e.g., Student’s t-test, ANOVA) .

- Positive/Negative Controls : Validate assays with known inhibitors and vehicle-only groups to ensure data reliability .

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound studies?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify assumptions affecting accuracy .

- Experimental Refinement : Re-examine synthesis conditions (e.g., trace moisture, oxygen sensitivity) that may alter outcomes .

- Collaborative Workflows : Combine expertise from synthetic chemists, spectroscopists, and theoreticians to reconcile data .

Properties

CAS No. |

291-69-0 |

|---|---|

Molecular Formula |

C6H7N |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

1H-azepine |

InChI |

InChI=1S/C6H7N/c1-2-4-6-7-5-3-1/h1-7H |

InChI Key |

XYOVOXDWRFGKEX-UHFFFAOYSA-N |

SMILES |

C1=CC=CNC=C1 |

Canonical SMILES |

C1=CC=CNC=C1 |

Key on ui other cas no. |

291-69-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.